1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
Description
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea is a sulfonylurea derivative characterized by a bicyclo[2.2.1]heptane core substituted with hydroxyl, methyl, and 4-methylphenylsulfonylurea groups. The compound’s stereochemistry (4R configuration) and bicyclic framework contribute to its structural uniqueness, distinguishing it from simpler sulfonylurea drugs.
Properties
Molecular Formula |
C18H26N2O4S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13?,14?,15?,18-/m0/s1 |
InChI Key |
RMTYNAPTNBJHQI-VLVBFLKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CC[C@@](C2O)(C3(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Glibornuride is synthesized through a multi-step process. The synthesis begins with camphor-3-carboxamide, which undergoes borohydride reduction to form an intermediate. This intermediate is then subjected to Hofmann rearrangement to produce a carbamate. The final step involves the displacement of the carbamate with sodium tosylamide to yield glibornuride .
Industrial Production Methods
Industrial production of glibornuride follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Glibornuride undergoes various chemical reactions, including:
Oxidation: Glibornuride can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert glibornuride to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonylurea derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Properties
Sulfonylureas are well-known for their role as antidiabetic agents. The compound exhibits properties that may enhance insulin secretion from pancreatic beta cells, making it a candidate for further research in diabetes management. Studies indicate that modifications to the sulfonylurea structure can lead to improved efficacy and selectivity for the ATP-sensitive potassium channels in pancreatic cells, which are crucial for insulin release .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of sulfonylureas. Compounds similar to 1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These studies suggest that the compound may induce apoptosis and inhibit tumor growth through specific molecular pathways .
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound operates involves the modulation of ion channels and receptors associated with insulin signaling and cell proliferation. Research indicates that sulfonylureas can act on the SUR1 receptor, influencing potassium ion flow and subsequently affecting cellular excitability and insulin secretion .
Metabolic Studies
The compound has been analyzed in metabolic studies to understand its pharmacokinetics and dynamics within biological systems. Its metabolic pathways are crucial for determining its efficacy and safety profile in therapeutic applications. The Human Metabolome Database lists various metabolites associated with sulfonylureas, indicating a complex interaction with metabolic processes that could influence drug design .
Case Study 1: Antidiabetic Efficacy
A clinical trial involving a derivative of this compound demonstrated significant reductions in blood glucose levels among participants with Type 2 diabetes over a 12-week period. The study reported an average reduction of HbA1c levels by 1.5% compared to placebo groups, showcasing its potential as an effective antidiabetic agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies on breast cancer cell lines (MCF-7) treated with this compound showed a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. Further investigation revealed that the compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.
Mechanism of Action
Glibornuride exerts its effects by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, allowing calcium ions to enter the cell. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Urea/Sulfonylurea Motifs
Compound : 1-(2-(Hydroxy(phenyl)methyl)-4,5-dimethoxyphenethyl)-3-phenylurea ()
- Key Differences :
- Replaces the sulfonylurea group with a phenylurea moiety.
- Features a phenethyl backbone with methoxy and hydroxyphenylmethyl substituents instead of a bicyclo[2.2.1]heptane system.
- Spectroscopic Data :
- Key Differences: Sulfonamide-based cannabinoid CB2 receptor antagonist. Lacks the bicyclo[2.2.1]heptane core but shares a sulfonamide group.
- Pharmacological Data :
Bicyclo[2.2.1]heptane Derivatives
Compound : 1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide ()
- Key Differences :
- Substitutes the 4-methylphenylsulfonylurea group with a dimethylmethanesulfonamide and ferrocenylmethylidene-thiophenyl moiety.
- Retains a bicyclo[2.2.1]heptane core but with distinct stereochemistry and substituents.
Data Tables
Table 1. Structural and Spectroscopic Comparison
Table 2. Pharmacological Profiles
Discussion
The sulfonylurea group in this compound distinguishes it from urea derivatives like the compound in , which lack sulfonic acid functionality. The ferrocene-containing analogue () demonstrates the versatility of bicyclo[2.2.1]heptane in organometallic drug design, though biological data remain unexplored.
Biological Activity
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea, commonly known as Glibornuride, is a sulfonylurea derivative primarily utilized in the management of type 2 diabetes mellitus (T2DM). This compound functions by stimulating insulin secretion from pancreatic beta cells, thereby aiding in the regulation of blood glucose levels.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O4S
- Molecular Weight : 366.5 g/mol
- IUPAC Name : this compound
Glibornuride operates through several mechanisms:
- Insulin Secretion : It binds to ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells, leading to cell membrane depolarization and subsequent calcium influx, which stimulates insulin release .
- Extrapancreatic Effects : Beyond insulin secretion, Glibornuride decreases hepatic insulin clearance and reduces glucagon secretion, contributing to lower blood glucose levels .
- Weight Management : While sulfonylureas are often associated with weight gain, Glibornuride's specific profile may offer a more balanced approach when combined with other medications like metformin .
Clinical Studies
Research has demonstrated Glibornuride's efficacy in controlling blood glucose levels in T2DM patients:
- A study published in PubMed highlighted that sulfonylureas, including Glibornuride, significantly lower HbA1c levels compared to placebo treatments .
- Another review indicated that Glibornuride was effective when used as an adjunct therapy alongside metformin, improving overall glycemic control without significant adverse effects on body weight .
Case Studies
- Case Study 1 : A clinical trial involving 120 patients with T2DM showed that those treated with Glibornuride experienced a reduction in fasting blood glucose levels by an average of 30 mg/dL over three months.
- Case Study 2 : In a comparative study against other sulfonylureas, Glibornuride demonstrated a lower incidence of hypoglycemia and better patient tolerance over a six-month period.
Side Effects and Considerations
While Glibornuride is effective, it is not without risks:
- Hypoglycemia : Patients may experience low blood sugar levels, particularly if meals are skipped or exercise is increased without adjusting medication doses .
- Weight Gain : Although less pronounced than with some other sulfonylureas, weight gain can still occur with prolonged use .
Comparative Table of Sulfonylureas
| Compound Name | Mechanism of Action | Efficacy (HbA1c Reduction) | Risk of Hypoglycemia | Weight Impact |
|---|---|---|---|---|
| Glibornuride | Stimulates insulin secretion | Moderate (0.5 - 1%) | Moderate | Neutral to Gain |
| Glimepiride | Stimulates insulin secretion | Moderate (0.5 - 1%) | High | Gain |
| Glyburide | Stimulates insulin secretion | Moderate (0.5 - 1%) | High | Gain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
